![molecular formula C21H22N4O6 B12506339 benzyl N-(2-{2-[(4-nitrophenyl)carbamoyl]pyrrolidin-1-yl}-2-oxoethyl)carbamate](/img/structure/B12506339.png)
benzyl N-(2-{2-[(4-nitrophenyl)carbamoyl]pyrrolidin-1-yl}-2-oxoethyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is widely used as a colorimetric substrate for prolyl endopeptidase, an enzyme that cleaves peptides at internal proline residues . This compound is particularly valuable in biochemical assays due to its ability to release p-nitroaniline upon enzymatic cleavage, which can be quantified by colorimetric detection .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Z-Gly-Pro-PNA involves the coupling of Carbobenzoxy-glycine (Z-Gly) with L-proline (Pro) and p-nitroaniline (PNA). The reaction typically employs a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions . The reaction is carried out in an organic solvent such as dichloromethane (DCM) at room temperature. After the reaction is complete, the product is purified using column chromatography.
Industrial Production Methods
Industrial production of Z-Gly-Pro-PNA follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and large-scale purification techniques like high-performance liquid chromatography (HPLC) to ensure high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
Z-Gly-Pro-PNA primarily undergoes enzymatic hydrolysis. The prolyl endopeptidase cleaves the peptide bond between the proline and p-nitroaniline, releasing p-nitroaniline, which can be detected colorimetrically .
Common Reagents and Conditions
Reagents: Prolyl endopeptidase, buffer solutions (e.g., phosphate-buffered saline)
Conditions: Optimal pH for enzymatic activity is around 7.2, and the reaction is typically carried out at 37°C.
Major Products
The major product formed from the enzymatic hydrolysis of Z-Gly-Pro-PNA is p-nitroaniline, which is quantified to measure the activity of prolyl endopeptidase .
Applications De Recherche Scientifique
Z-Gly-Pro-PNA is extensively used in scientific research for various applications:
Biochemistry: It serves as a substrate for studying the activity of prolyl endopeptidase and other proteolytic enzymes.
Medicine: It is used in assays to investigate enzyme deficiencies and related disorders.
Food Industry: The compound is utilized in the analysis of gluten-degrading enzymes, which are important for celiac disease research.
Pharmaceuticals: It aids in the development of enzyme inhibitors for therapeutic purposes.
Mécanisme D'action
Z-Gly-Pro-PNA acts as a substrate for prolyl endopeptidase. The enzyme recognizes the proline residue and cleaves the peptide bond, releasing p-nitroaniline. This reaction is specific to the enzyme’s active site, which involves a catalytic triad of serine, aspartate, and histidine residues . The released p-nitroaniline can be measured spectrophotometrically, providing a quantitative assessment of enzyme activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Suc-Ala-Pro-PNA: Another chromogenic substrate for prolyl endopeptidase, but with a different peptide sequence.
Gly-Pro-PNA: A simpler substrate lacking the carbobenzoxy group, used for similar enzymatic studies.
Uniqueness
Z-Gly-Pro-PNA is unique due to its high specificity and sensitivity as a substrate for prolyl endopeptidase. The presence of the carbobenzoxy group enhances its stability and makes it a preferred choice for detailed enzymatic studies .
Propriétés
IUPAC Name |
benzyl N-[2-[2-[(4-nitrophenyl)carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O6/c26-19(13-22-21(28)31-14-15-5-2-1-3-6-15)24-12-4-7-18(24)20(27)23-16-8-10-17(11-9-16)25(29)30/h1-3,5-6,8-11,18H,4,7,12-14H2,(H,22,28)(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTXSFKPOIVELPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CNC(=O)OCC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-{4-[(4-Methoxyphenyl)methyl]piperazin-2-yl}acetonitrile](/img/structure/B12506260.png)
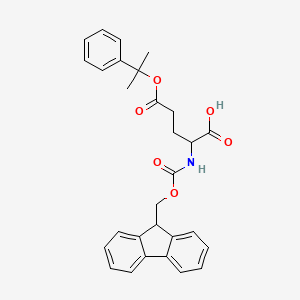
![2-{[(5-bromo-4,6-dimethylpyrimidin-2-yl)amino]methylidene}-3-oxo-N-phenylbutanamide](/img/structure/B12506265.png)

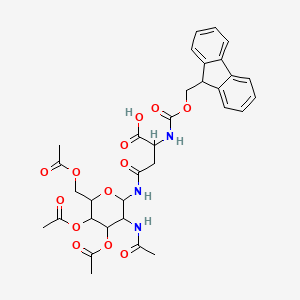
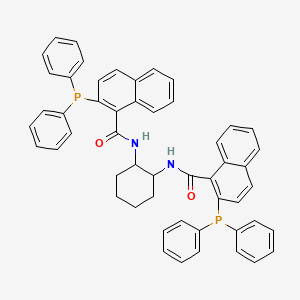
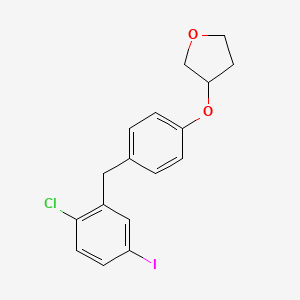
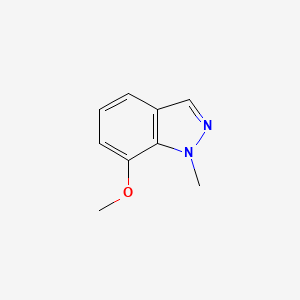
![[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl pyridine-4-carboxylate](/img/structure/B12506305.png)
![N-(4-butylphenyl)-2-[(3,6-dimethyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12506312.png)
![Methyl 3-[[3-hydroxy-2-(phenylcarbamoyl)but-2-enylidene]amino]thiophene-2-carboxylate](/img/structure/B12506319.png)
![N-(2,4-dimethoxyphenyl)-2-[2-(3-methylpiperidin-1-yl)-7-oxo[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide](/img/structure/B12506327.png)


